molecular formula C27H21ClN2O5 B2373517 N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866340-16-1

N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2373517
CAS No.: 866340-16-1
M. Wt: 488.92
InChI Key: CVIQLAIIIWKQPS-UHFFFAOYSA-N
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Description

This compound features a fused [1,4]dioxino[2,3-g]quinoline core substituted with a 4-methylbenzoyl group at position 8 and a 9-oxo moiety. The acetamide side chain is linked to a 4-chlorophenyl group, contributing to its distinct physicochemical profile. Key computational properties include a molecular weight of 488.9 g/mol, XLogP3 of 5.3, and a Topological Polar Surface Area (TPSA) of 84.9 Ų, indicating moderate lipophilicity and polarity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(15-25(31)29-19-8-6-18(28)7-9-19)22-13-24-23(34-10-11-35-24)12-20(22)27(21)33/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIQLAIIIWKQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with potential biological activity. Its intricate structure includes multiple functional groups and a quinoline backbone, which may contribute to its interaction with biological systems. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C27H21ClN2O5
  • Molecular Weight : 488.92 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, compounds with similar structures have shown inhibition of DNA topoisomerases and other critical enzymes in cancer cell lines .
  • Reactive Oxygen Species (ROS) Modulation : Quinoline derivatives are known to affect ROS levels in cells, potentially leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at various phases, which could be a mechanism through which this compound exerts its effects on cancer cells.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and their implications for cancer treatment:

Study Findings
Study 1 Demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
Study 2 Investigated the mutagenic potential of chlorinated compounds and found that structural analogs showed significant activity in bacterial assays.
Study 3 Reported that similar compounds possess anti-inflammatory properties and modulate immune responses in vitro.

Case Studies

  • Anticancer Activity : A study examining the anticancer effects of quinoline derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) through apoptosis induction.
  • Toxicological Assessment : Toxicological evaluations indicate that compounds with chlorophenyl groups can exhibit harmful effects if ingested or absorbed through the skin. The acute toxicity assessments suggest that while the compound shows promise as a therapeutic agent, safety profiles must be thoroughly evaluated before clinical application .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H21ClN2O5
  • Molecular Weight : 488.92 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

The compound features a quinoline backbone with multiple functional groups that may contribute to its biological activity. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • This compound may inhibit specific enzymes critical for cellular processes. Similar compounds have shown effectiveness in inhibiting DNA topoisomerases and other enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species Modulation :
    • Quinoline derivatives are known to modulate levels of reactive oxygen species (ROS) in cells. This modulation can lead to apoptosis in cancer cells through oxidative stress pathways.
  • Cell Cycle Arrest :
    • Some studies suggest that this compound can induce cell cycle arrest at various phases. This mechanism is crucial for its potential use as an anticancer agent.

Research Applications

This compound is primarily utilized in research settings for:

  • Anticancer Studies : The compound's ability to inhibit key enzymes and induce apoptosis makes it a candidate for further investigation in cancer therapeutics.
  • Pharmaceutical Development : As a pharmaceutical intermediate, it plays a role in the synthesis of other bioactive compounds. Its structural features may inspire the design of new drugs targeting specific diseases.

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on cancer cell lines:

  • Anticancer Activity :
    • A study highlighted the anticancer properties of quinoline derivatives similar to this compound, demonstrating their ability to induce apoptosis and inhibit tumor growth in vitro .
  • Mechanistic Insights :
    • Research has focused on understanding the mechanism of action of quinoline-based compounds in modulating ROS levels and their impact on cell cycle regulation. These insights contribute to the development of targeted therapies for cancer treatment .

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three structurally related analogues (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (If Reported) Reference
N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (Target) C₂₈H₂₂ClN₂O₆ 488.9 4-methylbenzoyl (position 8), 4-chlorophenyl acetamide Not explicitly reported
2-[8-(4-Chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide C₂₇H₂₁ClN₂O₆ 504.9 4-chlorobenzoyl (position 8), 3-methoxyphenyl acetamide Cytotoxic evaluation (anticancer potential)
N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide C₂₈H₂₂ClN₂O₆ 488.9 3,4-dimethylbenzoyl (position 7), [1,3]dioxolo[4,5-g]quinoline core Not reported
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide C₂₅H₂₀ClN₂O₄S 479.0 Benzenesulfonyl (position 3), ethyl (position 6), 4-chlorophenyl acetamide Not reported

Key Observations :

  • Substituent Effects: The 4-methylbenzoyl group in the target compound may enhance metabolic stability compared to the 4-chlorobenzoyl group in ’s analogue .
  • Core Modifications: The [1,3]dioxolo[4,5-g]quinoline core in ’s analogue introduces a smaller fused ring system compared to the [1,4]dioxino[2,3-g]quinoline core, altering electronic distribution and steric bulk .
  • Functional Group Variations : The benzenesulfonyl group in ’s compound introduces strong electron-withdrawing effects, which may influence binding affinity to targets like kinases or proteases .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s XLogP3 (5.3) is higher than ’s analogue (estimated ~4.8), reflecting the 4-methylbenzoyl group’s hydrophobic contribution .
  • Solubility : The 4-chlorophenyl acetamide moiety in the target compound may reduce aqueous solubility compared to polar substituents like methoxy or sulfonyl groups .

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